molecular formula C9H19NO2 B14432526 N-Hexyl-2-hydroxy-propanamide CAS No. 77008-68-5

N-Hexyl-2-hydroxy-propanamide

Katalognummer: B14432526
CAS-Nummer: 77008-68-5
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: RUUHGTZPDZPPOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hexyl-2-hydroxy-propanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hexyl group and the alpha carbon is substituted with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amide through a dehydration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process might include steps such as esterification, followed by amide formation under high temperature and pressure conditions to ensure complete conversion of reactants to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-2-hydroxy-propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hexyl-2-oxo-propanamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-Hexyl-2-oxo-propanamide.

    Reduction: N-Hexyl-2-hydroxy-propylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-Hexyl-2-hydroxy-propanamide exerts its effects involves interactions with various molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of specific proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxypropanamide:

    N-Hexylpropanamide: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .

Eigenschaften

CAS-Nummer

77008-68-5

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

N-hexyl-2-hydroxypropanamide

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12)

InChI-Schlüssel

RUUHGTZPDZPPOC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC(=O)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.